molecular formula C16H31NO B8677303 1-Decylazepan-2-one CAS No. 59746-39-3

1-Decylazepan-2-one

Cat. No. B8677303
M. Wt: 253.42 g/mol
InChI Key: PCEPYENXHJPCEF-UHFFFAOYSA-N
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Patent
US04444762

Procedure details

Following example 10, 10.2 g of 50% sodium hydride-mineral oil dispersion (5.1 g NaH, 0.2125 M), 20 g (0.177 M) of azacycloheptan-2-one and 44.2 g (0.2 M) of 1-bromodecane on 19 hr. reflux gave 38 g (84.7%) of product; b.p. 158°-163°/0.25-0.3 mm.
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Quantity
5.1 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
44.2 g
Type
reactant
Reaction Step Four
Yield
84.7%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][C:4]1=[O:10].Br[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21]>>[CH2:12]([N:3]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][C:4]1=[O:10])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21] |f:0.1|

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
5.1 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
N1C(CCCCC1)=O
Step Four
Name
Quantity
44.2 g
Type
reactant
Smiles
BrCCCCCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
on 19 hr
Duration
19 h
TEMPERATURE
Type
TEMPERATURE
Details
reflux

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCC)N1C(CCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 38 g
YIELD: PERCENTYIELD 84.7%
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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